molecular formula C17H16N4OS B11661775 N'-[(E)-(4-methylphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-methylphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11661775
M. Wt: 324.4 g/mol
InChI Key: CQBRWQSNWJCWJN-VCHYOVAHSA-N
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Description

N’-[(E)-(4-methylphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring, a thiophene ring, and a hydrazide group, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-methylphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.

    Formation of the Hydrazide Group: The hydrazide group is introduced by reacting the pyrazole derivative with hydrazine hydrate under reflux conditions.

    Condensation Reaction: Finally, the compound is formed by condensing the hydrazide derivative with 4-methylbenzaldehyde under acidic or basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N’-[(E)-(4-methylphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is investigated for its potential as a bioactive molecule. Studies have shown that similar compounds exhibit antimicrobial, antifungal, and anticancer activities.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methylphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide group can form hydrogen bonds with biological macromolecules, while the pyrazole and thiophene rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
  • N-[(E)-(5-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine

Uniqueness

Compared to similar compounds, N’-[(E)-(4-methylphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the 4-methylphenyl group, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H16N4OS/c1-11-3-6-13(7-4-11)10-18-21-17(22)15-9-14(19-20-15)16-8-5-12(2)23-16/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-10+

InChI Key

CQBRWQSNWJCWJN-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)C

Origin of Product

United States

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